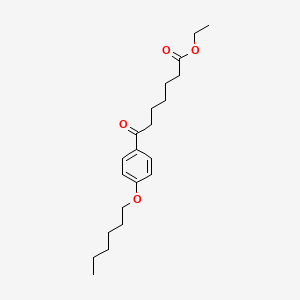

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate

Descripción

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate (CAS: 720720-60-5) is a synthetic organic compound characterized by a seven-carbon aliphatic chain terminating in an ethyl ester group and a ketone-linked 4-hexyloxyphenyl moiety. Its molecular formula is C21H30O4, with a molecular weight of 346.46 g/mol (calculated from the formula). This compound is primarily utilized as a pharmaceutical intermediate or research reagent in organic synthesis, particularly in the development of bioactive molecules .

Propiedades

IUPAC Name |

ethyl 7-(4-hexoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-5-6-10-17-25-19-15-13-18(14-16-19)20(22)11-8-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIKSVOUYDWINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645800 | |

| Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-93-2 | |

| Record name | Ethyl 4-(hexyloxy)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-hexyloxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(4-Hexyloxyphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of polymers and liquid crystals, contributing to the development of advanced materials.

Mecanismo De Acción

The mechanism of action of Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 7-(4-hexyloxyphenyl)-7-oxoheptanoic acid, which can interact with enzymes or receptors in biological systems. The hexyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate belongs to a broader class of 7-aryl-7-oxoheptanoate esters, where structural variations arise from substituents on the phenyl ring. Below is a detailed comparison of key analogues:

Key Observations :

Structural Influence on Properties :

- Lipophilicity : Longer alkoxy chains (e.g., hexyloxy, heptyloxy) increase hydrophobicity compared to smaller substituents like methoxy or chloro .

- Reactivity : Electron-withdrawing groups (e.g., chloro, bromo) may enhance electrophilic reactivity at the ketone position, whereas electron-donating groups (e.g., methoxy) could stabilize intermediates in synthesis .

Synthetic Methods: A general synthesis route involves oxidation of cycloheptanone derivatives using persulfate, followed by esterification (e.g., describes ethyl 7-oxoheptanoate synthesis via potassium persulfate and PCC oxidation) . Modifications to the phenyl ring are typically achieved through Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Safety and Handling: Most derivatives share GHS Category 4 acute toxicity (H302: harmful if swallowed) and Category 2 skin/eye irritation (H315, H319). Respiratory irritation (H335) is common due to fine particulate formation . Data gaps exist for chronic toxicity, carcinogenicity, and environmental impact, necessitating strict adherence to PPE (gloves, goggles, respirators) and waste disposal protocols .

Applications: Chloro and bromo derivatives (e.g., CAS 122115-52-0, 898776-98-2) are leveraged in cross-coupling reactions to construct biaryl scaffolds for kinase inhibitors .

Research Findings and Data Gaps

- Spectroscopic Data : NMR and MS data (e.g., δ 2.28–2.34 ppm for methylene protons, [M+H]+ peaks at 560–588 m/z in ) suggest substituents influence splitting patterns and fragmentation pathways .

- Environmental Impact: No ecotoxicity data are available; disposal via authorized waste management is critical to prevent contamination .

Actividad Biológica

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a heptanoate backbone with a ketone functional group at the 7-position and a hexyloxyphenyl substituent at the 4-position of the aromatic ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator , depending on the specific target involved. Key interactions include:

- Hydrogen Bonding : The keto group can form hydrogen bonds with amino acid residues in proteins.

- Hydrophobic Interactions : The hexyloxy substituent enhances lipophilicity, facilitating membrane permeability.

- π-π Stacking : The aromatic ring can engage in π-π stacking interactions, influencing binding affinity to targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : It has been reported to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Metabolic Regulation : Preliminary studies suggest a role in lipid metabolism modulation, indicating potential applications in managing metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate | Longer alkyl chain | Potentially different lipid solubility | |

| Ethyl 7-(4-pentyloxyphenyl)-7-oxoheptanoate | Moderate alkyl chain | Exhibits anti-inflammatory and antioxidant effects | |

| Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate | Chlorinated derivative | Investigated for antimicrobial properties |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the levels of TNF-alpha in vitro, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Activity : Research highlighted in Free Radical Biology and Medicine showed that this compound scavenged DPPH radicals effectively, indicating strong antioxidant properties .

- Metabolic Regulation : A recent investigation suggested that this compound may influence lipid profiles in animal models, paving the way for further exploration in obesity and diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.